![molecular formula C14H24N2O4 B1459235 1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate CAS No. 1250994-55-8](/img/structure/B1459235.png)
1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate
Overview
Description
1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate, also known as 6a-ethyl 1-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various areas of scientific research. This compound is an analog of the natural product hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylic acid, which is a major component of the cell wall of the human pathogen Staphylococcus aureus. The chemical structure of 1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate consists of a six-membered ring containing two carbon atoms, two nitrogen atoms, and two oxygen atoms, with a tert-butyl group attached to one of the carbon atoms. This compound has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis . It is a key intermediate in the synthesis of various complex molecules due to its unique structure. The presence of multiple functional groups allows for a wide range of chemical reactions.
Fluorescent Materials
The compound has been used in the development of new fluorescent materials . These materials exhibit strong absorption and efficient orange to deep red fluorescence. They are used in various applications, including bioimaging, sensors, and optoelectronic devices.
Electroluminescent Devices
The compound has been used in the fabrication of electroluminescent devices . It exhibits high thermal stability, electrochemical stability, and significant aggregation-induced emission (AIE) behaviors, making it a potential candidate for fabricating electroluminescent devices.
Photophysical Properties
The compound exhibits one-photon absorption in the 500–600 nm range with the peak molar extinction coefficients reaching 150,000, and emission in the 520–670 nm range with the fluorescence quantum yields reaching 0.90 . This makes it useful in photophysical studies and applications.
Two-Photon Absorption
The compound exhibits very weak two-photon absorption (2PA) at excitation wavelengths corresponding to the lowest-energy, strongly one-photon allowed purely electronic transition . This property is useful in the field of nonlinear optics.
Chemical Research
The compound is used in chemical research, particularly in the study of pyrrolo[3,2-b]pyrrole derivatives . Its unique structure and properties make it an interesting subject for chemical investigations.
Material Science
In material science, this compound is used in the development of new materials with unique properties . Its high thermal and electrochemical stability make it suitable for use in high-performance materials.
Safety and Handling
The compound is used in safety and handling studies . Understanding its properties and behavior under various conditions is crucial for its safe and effective use in various applications.
properties
IUPAC Name |
4-O-tert-butyl 3a-O-ethyl 1,2,3,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-3a,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-7-8-15-10(14)6-9-16(14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPXWVCIJGAGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCNC1CCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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